2-Methyl-4-(2-furyl)-3-buten-2-ol
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Overview
Description
2-Methyl-4-(2-furyl)-3-buten-2-ol is an organic compound that features a furan ring, a butenol side chain, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-furyl)-3-buten-2-ol can be achieved through several synthetic routes. One common method involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-furyl)-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
2-Methyl-4-(2-furyl)-3-buten-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-furyl)-3-buten-2-ol involves its interaction with specific molecular targets and pathways. The furan ring and butenol side chain allow the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler compound with a furan ring and a methyl group.
4-(2-Furyl)-3-buten-2-ol: Similar structure but lacks the methyl group.
Furfural: Contains a furan ring with an aldehyde group.
Uniqueness
2-Methyl-4-(2-furyl)-3-buten-2-ol is unique due to the presence of both a furan ring and a butenol side chain, which confer distinct chemical and biological properties
Properties
CAS No. |
65283-50-3 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3 |
InChI Key |
HNSOJDZTOONFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC1=CC=CO1)O |
Origin of Product |
United States |
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